N-(2,5-Dimethoxyphenyl)-2-oxo-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethoxyphenyl)-2-oxo-2-phenylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylacetamide core substituted with two methoxy groups at the 2 and 5 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Dimethoxyphenyl)-2-oxo-2-phenylacetamide typically involves the reaction of 2,5-dimethoxyaniline with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,5-Dimethoxyphenyl)-2-oxo-2-phenylacetamide can undergo oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-(2,5-Dimethoxyphenyl)-2-oxo-2-phenylacetamide is used as a building block in organic synthesis. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its amide functionality and aromatic substituents can be modified to enhance biological activity and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-2-oxo-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent serotonin receptor agonist with hallucinogenic properties.
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with stimulant and hallucinogenic effects.
Uniqueness: N-(2,5-Dimethoxyphenyl)-2-oxo-2-phenylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Unlike the similar compounds mentioned, it does not exhibit hallucinogenic effects and is primarily used in research and industrial applications.
Properties
Molecular Formula |
C16H15NO4 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-oxo-2-phenylacetamide |
InChI |
InChI=1S/C16H15NO4/c1-20-12-8-9-14(21-2)13(10-12)17-16(19)15(18)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,19) |
InChI Key |
WLWOOZNGXIYLDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.